1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
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Description
The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one” is a chemical compound. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis
The synthesis of this compound involves complex chemical reactions. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Scientific Research Applications
Carbonyl Ylide Cycloadditions
Carbonyl ylide cycloadditions to C,C-double bonds of methylenecyclopropanes and bicyclopropylidene have been explored, yielding mono-, di-, and trispirocyclopropanated 8-oxabicyclo[3.2.1]octan-2-ones with different regio- and stereoselectivities. These reactions demonstrate the potential for constructing complex bicyclic systems with high yields and selectivity, indicating applications in synthetic organic chemistry and the development of novel compounds with potential biological activities (Molchanov et al., 2005).
Analgetic Activity and Structure-Activity Relationships
The study of azabicycloalkanes, specifically 1-phenyl-6-azabicyclo[3.2.1]octanes, has revealed insights into their analgetic and narcotic antagonist activities. By varying structural parameters, researchers have identified compounds that show a well-balanced antagonist-analgesic profile, suggesting applications in the development of new analgesic drugs (Takeda et al., 1977).
Stereoselective Synthesis and Kinase Inhibition
The stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor showcases the utility of these compounds in medicinal chemistry. This research highlights the synthesis routes and stereochemical determination critical for the development of kinase inhibitors, which are pivotal in cancer therapy and other diseases (Chen et al., 2010).
Cycloaddition Reactions and Azabicyclic Scaffolds
Annulation reactions of donor/acceptor cyclopropanes with (1-azidovinyl)benzene and 3-phenyl-2H-azirine forming unusual azabicyclic scaffolds highlight the synthetic versatility of these structures. This process suggests applications in constructing complex molecular architectures, potentially useful in drug discovery and material science (Curiel Tejeda et al., 2016).
Conformationally Restricted Pipecolic Acid Analogues
The synthesis of conformationally restricted pipecolic acid analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic and related compounds, demonstrates applications in the development of novel compounds with potential physiological activities. These syntheses provide insights into the construction of bicyclic frameworks with relevance to pharmaceutical chemistry (Radchenko et al., 2009).
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO/c20-19(21,22)15-5-1-12(2-6-15)9-18(24)23-16-7-8-17(23)11-14(10-16)13-3-4-13/h1-2,5-6,16-17H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQJXIRASWHBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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